![molecular formula C15H16N4O2S B2915142 1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone CAS No. 872987-39-8](/img/structure/B2915142.png)
1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone
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Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Characterization
Research has explored the synthesis, characterization, and potential applications of compounds structurally related to 1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone. For instance, the development of novel thiophene derivatives incorporating the morpholino group has been reported, highlighting their potential in anti-inflammatory applications. The synthetic processes often involve Knoevenagel-Cope reactions, leading to compounds with moderate to good anti-inflammatory activity, comparable to standard drugs like indomethacin (Helal et al., 2015).
Analgesic and Anti-inflammatory Activities
Several studies focus on the analgesic and anti-inflammatory properties of morpholino derivatives. A series of 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives was synthesized and tested for in vivo analgesic activity, showing potential as safer alternatives to traditional NSAIDs due to lower gastric ulceration potential (Şüküroğlu et al., 2006). Another research effort developed 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, revealing that certain derivatives exhibit significant anti-inflammatory and analgesic activities, along with a reduced risk of causing ulcers (Singh et al., 2017).
Anticancer Properties
The synthesis and evaluation of piperazine-2,6-dione derivatives, including those with morpholino substituents, have been investigated for their anticancer activity. Compounds have shown promising results against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers, suggesting the therapeutic potential of morpholino derivatives in oncology (Kumar et al., 2013).
Antibacterial Activities
Morpholino derivatives have also been assessed for their antibacterial properties. The synthesis of novel pyrimidines and thiazolidinones featuring a morpholino group demonstrated appreciable yields and were found to have significant antibacterial activity, indicating their usefulness in developing new antimicrobial agents (Merugu et al., 2010).
Corrosion Inhibition
Cadmium(II) Schiff base complexes with morpholine derivatives have been synthesized and shown to possess corrosion inhibition properties on mild steel in acidic environments. These findings open new avenues for the application of morpholine-based compounds in materials science and corrosion engineering (Das et al., 2017).
properties
IUPAC Name |
1-morpholin-4-yl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(19-6-8-21-9-7-19)11-22-14-4-3-13(17-18-14)12-2-1-5-16-10-12/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLKBABAUYLXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone |
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